
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide” is a complex organic compound that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group (R-S-R’), where one of the R groups is a 4-bromobenzyl group. The molecule also contains an amide group (CONH2), with a 3,5-dimethylbenzyl group attached to the nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide. The bromobenzyl group could be introduced via a nucleophilic substitution reaction with 4-bromobenzyl bromide .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiadiazole ring is aromatic and planar, while the bromobenzyl and dimethylbenzyl groups are both bulky and could cause steric hindrance. The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The bromine atom on the benzyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The sulfur atom in the thioether group could be oxidized. The amide group could undergo hydrolysis, especially under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom and the aromatic rings would likely make it relatively heavy and nonpolar, suggesting low solubility in water but good solubility in organic solvents. The amide group could allow for some degree of hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The title compound exhibits moderate antifungal activity . Its unique structure, which includes both a 1,2,4-triazole ring and a pyridine moiety, may interfere with fungal cell membranes or metabolic pathways. Researchers have explored its potential as an antifungal agent against various fungal strains.
Herbicidal Properties
1,2,4-Triazoles are known for their herbicidal activity . By incorporating this scaffold into the compound, we can explore its effectiveness in controlling unwanted plant growth. Investigating its impact on specific plant species and understanding its mode of action could lead to novel herbicides.
Antiviral Applications
Given the importance of 1,2,4-triazoles in antiviral drug development, this compound warrants investigation in the antiviral field . Researchers could assess its inhibitory effects against specific viruses, potentially identifying a new class of antiviral agents.
GHS-R1a Ghrelin Receptor Modulation
The compound’s unique structure may interact with the GHS-R1a ghrelin receptor . Ghrelin is involved in appetite regulation and energy balance. Exploring the binding affinity and functional effects of this compound on the receptor could yield insights for obesity and metabolic disorders.
Antimicrobial Potential
Both 1,2,4-triazoles and pyridines exhibit antimicrobial properties . Combining these features in a single molecule opens up possibilities for combating bacterial infections. Researchers can evaluate its efficacy against specific bacterial strains and explore potential mechanisms of action.
Anticancer Investigations
The 1,2,4-triazole scaffold has shown promise in anticancer research . By studying the effects of this compound on cancer cell lines, scientists can assess its cytotoxicity, selectivity, and potential as a lead compound for developing novel anticancer drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUSAXNVQFCMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

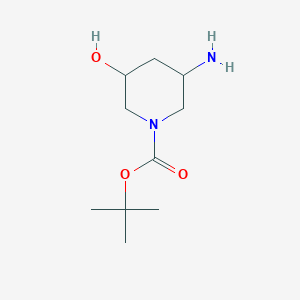
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/no-structure.png)
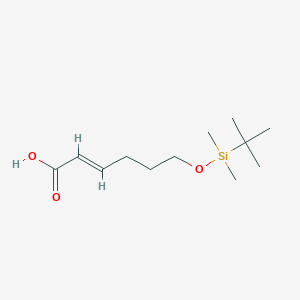
![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)prop-2-enamide](/img/structure/B2376256.png)
![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)
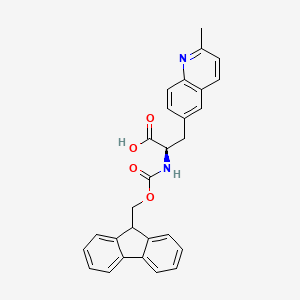
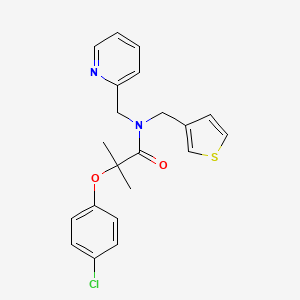
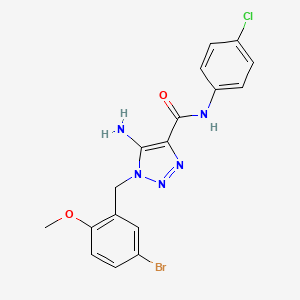
![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)
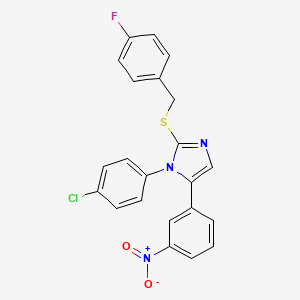

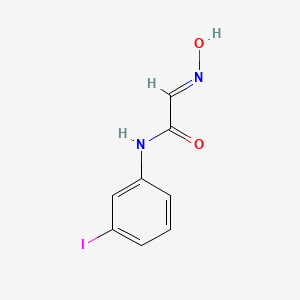
![3-(3-methoxyphenyl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2376270.png)